molecular formula C10H9N5O B12586893 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 650637-92-6

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12586893
CAS No.: 650637-92-6
M. Wt: 215.21 g/mol
InChI Key: LEJIJMNMLGCBQV-UHFFFAOYSA-N
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Description

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring substituted with an amino group, a methoxypyridinyl group, and a carbonitrile group. Such compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo nucleophilic addition reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Properties

CAS No.

650637-92-6

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

5-amino-1-(6-methoxypyridin-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H9N5O/c1-16-9-4-2-3-8(14-9)15-10(12)7(5-11)6-13-15/h2-4,6H,12H2,1H3

InChI Key

LEJIJMNMLGCBQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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